molecular formula C21H21ClFN3O2 B2767780 1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251683-12-1

1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B2767780
CAS No.: 1251683-12-1
M. Wt: 401.87
InChI Key: DPPVIWMGVIZISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a quinazoline ring, a piperidine ring, and a benzoyl group with chloro and fluoro substituents . Quinazolines are a class of organic compounds with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .


Synthesis Analysis

The synthesis of quinazolines often involves the reaction of 2-aminoarylmethanols and amides or nitriles . A specific synthesis route for this compound could not be found, but it might involve similar reactions.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, a specific structure could not be found .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, depending on the substituents present . Without specific information on this compound, it’s difficult to predict its reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzoyl chloride, a related compound, is a combustible liquid that causes severe skin burns and eye damage .

Scientific Research Applications

Alkylation Studies

  • Alkylation Reactions : The compound has been studied in the context of alkylation reactions. Spiro[oxirane-2, 4′-piperidines], related to the chemical , have been synthesized and act as alkylating agents, introducing hydroxy-piperidyl moieties onto heteroaromatic compounds like quinazolone (Fishman & Cruickshank, 1968).

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : The compound is involved in the diastereoselective synthesis of fluorinated piperidine quinazoline spirocycles. These are synthesized through a silyl triflate mediated intermolecular coupling, indicating its role in creating fluorospirocycles with high yields and diastereoselectivity (Walpole et al., 2012).

  • Sigma Ligands Synthesis : Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives, which include similar structural features to the compound , have been synthesized and evaluated as sigma ligands. These studies help understand structural factors governing sigma 1/sigma 2 affinity and selectivity (Moltzen et al., 1995).

  • Solid-Phase Synthesis : The compound is relevant in the context of solid-phase synthesis of spiroquinazolines, showcasing its role in creating compounds with unique 3D architectures and pharmacological relevance. This demonstrates its utility in diverse synthetic pathways (Pospíšilová et al., 2018).

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely, depending on their structure and the target they interact with . Without more information, it’s difficult to predict the mechanism of action of this specific compound.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. For example, 4-fluorobenzoyl chloride, a related compound, is considered hazardous and may cause respiratory irritation .

Future Directions

Quinazoline derivatives are a promising area of research in medicinal chemistry, with potential applications in cancer therapy . Future research could explore the synthesis, properties, and biological activity of this specific compound.

Properties

IUPAC Name

1'-(3-chloro-4-fluorobenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O2/c1-13-3-6-18-15(11-13)19(27)24-21(25(18)2)7-9-26(10-8-21)20(28)14-4-5-17(23)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPVIWMGVIZISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=C(C=C4)F)Cl)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.